Dehydrodiconiferyl alcohol

Anti-inflammatory screening iNOS inhibition COX-2 suppression

Dehydrodiconiferyl alcohol (DHCA, CAS 4263-87-0) is a naturally occurring dihydrobenzofuran neolignan derived from the oxidative dimerization of coniferyl alcohol. It exists as stereoisomeric forms, with both (+)- and (−)-enantiomers isolated from botanical sources including Cucurbita moschata, Euonymus alatus, and aged garlic extract.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 4263-87-0
Cat. No. B198780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodiconiferyl alcohol
CAS4263-87-0
Synonymsdehydrodiconiferyl alcohol
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
InChIInChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+
InChIKeyKUSXBOZNRPQEON-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrodiconiferyl Alcohol (CAS 4263-87-0) Procurement Specifications: A Dihydrobenzofuran Neolignan Reference Standard for Osteogenic and Anti-Inflammatory Research


Dehydrodiconiferyl alcohol (DHCA, CAS 4263-87-0) is a naturally occurring dihydrobenzofuran neolignan derived from the oxidative dimerization of coniferyl alcohol [1]. It exists as stereoisomeric forms, with both (+)- and (−)-enantiomers isolated from botanical sources including Cucurbita moschata, Euonymus alatus, and aged garlic extract [2]. DHCA is characterized by its dual pharmacological profile as an estrogen receptor (ERα/ERβ) agonist and NF-κB pathway modulator, underpinning its investigative use in bone metabolism and inflammatory disease models [3].

Dehydrodiconiferyl Alcohol Selection Guide: Why Neolignan Class Substitution Compromises Reproducibility in ER-Mediated Osteogenesis and NF-κB Inflammatory Assays


Generic substitution within the dihydrobenzofuran neolignan class is not scientifically defensible due to stereochemistry-dependent pharmacodynamics. Within a single study of six structurally related neolignans isolated from Euonymus alatus, anti-inflammatory potency varied substantially across stereoisomers and substitution patterns; (−)-dehydrodiconiferyl alcohol (compound 4) was explicitly identified as the most potent inhibitory species among the six compounds tested [1]. Furthermore, the estrogen receptor agonism that drives DHCA's osteoblastogenic activity is distinct from the primary mechanisms of its biosynthetic precursor coniferyl alcohol, which lacks demonstrated ER-mediated bone anabolic signaling [2]. Procuring an unspecified 'neolignan mixture' or a structurally similar alternative such as dihydrodehydrodiconiferyl alcohol or pinoresinol introduces uncontrolled variables that invalidate cross-study comparisons and confound dose-response interpretations.

Dehydrodiconiferyl Alcohol (DHCA) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Justification


Anti-Inflammatory Potency of (−)-Dehydrodiconiferyl Alcohol Compared to Five Structurally Related Neolignans in LPS-Stimulated RAW264.7 Macrophages

In a direct head-to-head comparative evaluation of six dihydrobenzofuran neolignans isolated from Euonymus alatus, (−)-dehydrodiconiferyl alcohol (compound 4) was explicitly identified as exhibiting the most potent inhibitory activity against LPS-induced nitric oxide production and iNOS enzyme activity among the six compounds tested [1]. The compound also uniquely attenuated both iNOS and COX-2 protein expression, whereas the (+)-dehydrodiconiferyl alcohol stereoisomer (compound 2) demonstrated comparatively weaker inhibition, and (+)-dihydrodehydrodiconiferyl alcohol (compound 5) and threo-buddlenol B (compound 6) showed further reduced efficacy within the same assay system [1].

Anti-inflammatory screening iNOS inhibition COX-2 suppression Neolignan SAR

Estrogen Receptor-Dependent Osteoblastogenic Activity of DHCA: ERα/ERβ siRNA Knockdown Validation Against BMP-2-Induced Baseline

In MC3T3-E1 pre-osteoblast cells, DHCA promoted BMP-2-induced osteoblast differentiation as evidenced by upregulation of three canonical osteoblastogenic genes (ALP, osteocalcin, and OPG) [1]. DHCA activated RUNX2 production via Smad1/5/9 and AMPK signaling pathways [1]. Critically, siRNA-mediated knockdown of either ERα or ERβ significantly reduced the osteoblastogenic effects of DHCA, establishing estrogen receptor agonism—specifically dual ERα/ERβ activation—as the mechanistic basis for its bone anabolic activity [1].

Osteoporosis research BMP-2 signaling Estrogen receptor agonism Osteoblast differentiation

Antioxidant Activity of (+)-(2S,3R)-Dehydrodiconiferyl Alcohol: HPS and ORAC Assay Quantification Against Coniferyl Alcohol and AGE Extract Baseline

In an activity-guided fractionation study of aged garlic extract (AGE), (+)-(2S,3R)-dehydrodiconiferyl alcohol was identified as one of the major antioxidant constituents alongside coniferyl alcohol and other dilignols [1]. The purified individual compounds demonstrated high antioxidant activity with EC50 values of 9.7–11.8 μM in the hydrogen peroxide scavenging (HPS) assay and 2.60–3.65 μmol TE/μmol in the oxygen radical absorbance capacity (ORAC) assay [1].

Antioxidant screening HPS assay ORAC assay Aged garlic extract

Cytokinin-Like Activity of Dehydrodiconiferyl Alcohol Glucosides in Plant Cell Culture: Two Orders of Magnitude Elevation Upon Cytokinin Exposure

Dehydrodiconiferyl alcohol glucosides A and B, isolated from transformed Vinca rosea tumor cells, were identified as factors capable of replacing the cytokinin requirement for growth of tobacco pith and callus cells in culture [1]. These glucosides, present endogenously in tobacco pith cells, exhibit a unique regulatory dynamic: their concentrations increase by approximately 2 orders of magnitude (approximately 100-fold) following cytokinin exposure [1]. Biosynthetic experiments confirmed that these compounds are produced directly from coniferyl alcohol via a two-step pathway involving peroxidase-catalyzed dimerization followed by glycosylation, and that breakdown of the glucosides is extremely slow, with concentration control exerted primarily through restricted availability of the coniferyl alcohol precursor [1].

Plant cell culture Cytokinin replacement Tobacco pith growth Lignan glucosides

Dehydrodiconiferyl Alcohol Recommended Application Scenarios for Scientific Procurement


Estrogen Receptor-Mediated Osteoblastogenesis and Osteoporosis Drug Discovery

Use DHCA as a positive control or lead scaffold in MC3T3-E1 osteoblast differentiation assays where BMP-2-induced osteoblastogenesis and ERα/ERβ-dependent signaling are primary endpoints. DHCA promotes BMP-2-induced osteoblast differentiation, upregulates ALP, osteocalcin, and OPG, and activates RUNX2 via Smad1/5/9 and AMPK pathways [1]. The siRNA knockdown validation establishes DHCA's utility as a mechanistic probe for dissecting ER-mediated bone anabolic signaling pathways relevant to postmenopausal osteoporosis therapeutic development [1].

Anti-Inflammatory Screening Campaigns Targeting iNOS/COX-2 and NF-κB Pathways

Deploy (−)-dehydrodiconiferyl alcohol as a reference inhibitor in LPS-stimulated RAW264.7 macrophage assays for screening anti-inflammatory candidates. The compound attenuates iNOS enzyme activity and suppresses both iNOS and COX-2 protein expression [1]. Its demonstrated potency relative to five structurally related neolignans within the same assay system supports its selection as a validated positive control for inflammation-focused high-throughput screening and secondary validation studies [1].

Antioxidant Reference Standard with Established HPS and ORAC Benchmark Values

Utilize (+)-(2S,3R)-dehydrodiconiferyl alcohol as a characterized antioxidant reference standard in hydrogen peroxide scavenging (HPS) and oxygen radical absorbance capacity (ORAC) assays, where it demonstrates EC50 values of 9.7–11.8 μM (HPS) and 2.60–3.65 μmol TE/μmol (ORAC) [1]. These established quantitative benchmarks facilitate cross-laboratory assay validation and inter-study comparability in natural product antioxidant research [1].

Plant Cell Culture Supplement for Cytokinin Replacement Research

Employ dehydrodiconiferyl alcohol glucosides as a specialized cytokinin-replacement factor in tobacco pith and callus cell culture systems. The glucosides exhibit a concentration elevation of approximately 2 orders of magnitude upon cytokinin exposure and can functionally substitute for cytokinin in supporting cell growth [1]. This application is distinct from the aglycone form and requires procurement of the glucosylated derivative for phytohormone signaling studies [1].

Quote Request

Request a Quote for Dehydrodiconiferyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.